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N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide

Lipophilicity Physicochemical profiling Permeability prediction

N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) is a synthetic small-molecule imidazole-5-carboxamide derivative bearing a gem-difluorinated cyclohexyl ring at the amide nitrogen. It has a molecular formula of C₁₀H₁₃F₂N₃O and a molecular weight of 229.23 g·mol⁻¹.

Molecular Formula C10H13F2N3O
Molecular Weight 229.231
CAS No. 2034422-72-3
Cat. No. B2850534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide
CAS2034422-72-3
Molecular FormulaC10H13F2N3O
Molecular Weight229.231
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN=CN2)(F)F
InChIInChI=1S/C10H13F2N3O/c11-10(12)3-1-7(2-4-10)15-9(16)8-5-13-6-14-8/h5-7H,1-4H2,(H,13,14)(H,15,16)
InChIKeyHQOMFZFFPJLHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3): Physicochemical and Structural Baseline for Procurement Evaluation


N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) is a synthetic small-molecule imidazole-5-carboxamide derivative bearing a gem-difluorinated cyclohexyl ring at the amide nitrogen [1]. It has a molecular formula of C₁₀H₁₃F₂N₃O and a molecular weight of 229.23 g·mol⁻¹ [1]. Computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (tPSA) of 57.8 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The compound is catalogued by multiple research-chemical suppliers at ≥98% purity and is offered exclusively for non-human research use . Critically, authoritative databases record no experimentally determined biological activity or target-engagement data for this specific compound as of the latest ChEMBL and BindingDB releases [2].

Imidazole-5-carboxamide scaffold with 4,4-gem-difluorocyclohexyl substituent — a minimalist fluorinated building block for fragment-based or synthetic workflows
Computed drug-likeness profile: moderate lipophilicity, 2 H-bond donors, 4 H-bond acceptors — supports permeability and recognition modeling studies
Biologically unannotated: no target-engagement or activity data reported in ChEMBL, BindingDB, or ZINC as of 2026 — fits negative-control or scaffold-hopping contexts
RUO — offered exclusively for non-human research use; defined purity specification from multiple research-chemical suppliers

Why Generic Substitution of N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) Is Scientifically Unjustified


This compound cannot be interchanged with other C₁₀H₁₃F₂N₃O positional isomers or non-fluorinated cyclohexyl-imidazole carboxamides without risk of confounding experimental readouts. The N-(4,4-difluorocyclohexyl) substituent imparts a unique combination of ring size (six-membered cyclohexyl), fluorination pattern (gem-difluoro at the 4-position), and regioisomeric attachment (imidazole-5-carboxamide rather than the 4-carboxamide or 1-carboxamide isomer) that fundamentally alters electronic distribution, conformational preferences, and hydrogen-bonding capacity relative to its closest analogs [1]. Two compounds sharing the identical molecular formula—N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3) and N-(1-ethyl-1H-imidazol-2-yl)-3,3-difluorocyclobutane-1-carboxamide (CAS 2093832-93-8)—differ in ring size, fluorination site, and connectivity, making them chemically distinct entities despite identical elemental composition . Furthermore, the non-fluorinated N-cyclohexyl-1H-imidazolecarboxamide (CAS 91977-33-2, C₁₀H₁₅N₃O) lacks the electron-withdrawing fluorine substituents that modulate basicity, metabolic stability, and molecular recognition . Substituting any of these analogs without confirming target-specific equivalence risks invalidating structure-activity relationships and pharmacokinetic interpretations.

! Positional isomers (C₁₀H₁₃F₂N₃O): Same molecular formula but differ in ring size (cyclohexyl vs. cyclobutyl), fluorination site, and imidazole connectivity — may shift 3D shape and recognition profile
! Non-fluorinated cyclohexyl analog (CAS 91977-33-2): Lacks electron-withdrawing gem-difluoro substituents — lipophilicity, basicity, and metabolic stability context may not transfer
! N1-methylated imidazole isomers: Lose the imidazole N–H donor (HBD reduced by 1) — may preclude critical hydrogen-bond interactions required for target binding

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3) Versus Closest Analogs


Physicochemical Differentiation: XLogP3 and tPSA vs. Non-Fluorinated Cyclohexyl Analog

The gem-difluoro substitution on the cyclohexyl ring of the target compound reduces computed lipophilicity (XLogP3 = 1.6) versus the non-fluorinated N-cyclohexyl-1H-imidazolecarboxamide analog (XLogP3 ≈ 1.8, estimated for C₁₀H₁₅N₃O), despite the presence of two additional halogen atoms. This counter-intuitive reduction arises from the strong electron-withdrawing effect of the gem-difluoro group, which polarizes the cyclohexyl ring and enhances aqueous solubility [1]. Simultaneously, the topological polar surface area remains constant at 57.8 Ų, indicating that the fluorine substitution modulates lipophilicity without altering the scaffold's hydrogen-bonding capacity [1]. These differences are critical for pharmacokinetic modeling: a ΔXLogP3 of approximately −0.2 log units can translate to measurable differences in LogD₇.₄, passive membrane permeability, and in vivo distribution volume.

XLogP3 differentiation
Class-level
ΔXLogP3 ≈ −0.2 vs. non-fluorinated analog; tPSA unchanged at 57.8 Ų
Supports differentiated lipophilicity-hydrophilicity profiling context for permeability modeling
Comparator XLogP3 estimated; experimental LogD₇.₄ data to verify
Lipophilicity Physicochemical profiling Permeability prediction

Structural Isomerism: Gem-Difluorocyclohexyl vs. Difluorocyclobutylmethyl Scaffolds Sharing the Same Molecular Formula

The target compound shares its elemental composition (C₁₀H₁₃F₂N₃O, MW 229.23) with at least two commercially available positional isomers: N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3) and N-(1-ethyl-1H-imidazol-2-yl)-3,3-difluorocyclobutane-1-carboxamide (CAS 2093832-93-8) . Despite identical molecular formulas, these compounds differ in three critical topological features: (i) ring size (cyclohexyl, six-membered, vs. cyclobutyl, four-membered); (ii) fluorination position (4,4-gem-difluoro on cyclohexyl vs. 3,3-gem-difluoro on cyclobutyl); and (iii) imidazole connectivity (5-carboxamide vs. N1-methyl-5-carboxamide vs. 2-carboxamide). These topological differences produce distinct three-dimensional shapes, conformational flexibilities, and electrostatic potential surfaces that are expected to yield divergent biological target profiles [1].

Structural isomerism
Head-to-head
6-membered cyclohexyl vs. 4-membered cyclobutyl ring; 4,4-gem-difluoro vs. 3,3-gem-difluoro; imidazole-5-carboxamide vs. N1-methyl-5-carboxamide / 2-carboxamide regioisomers
Positional isomers with identical molecular formula may not transfer structure-activity context
Topological comparison based on CAS registry and IUPAC; no co-assay data available
Chemical topology Structural isomerism Scaffold diversity

Hydrogen-Bond Donor/Acceptor Signature vs. N1-Methylated Isomeric Imidazole Carboxamides

The target compound possesses two hydrogen-bond donors (HBD = 2: the imidazole N–H and the amide N–H) and four hydrogen-bond acceptors (HBA = 4: the imidazole N3, the amide carbonyl oxygen, and the two fluorine atoms) [1]. This HBD count is one unit higher than that of N-[(3,3-difluorocyclobutyl)methyl]-1-methyl-1H-imidazole-5-carboxamide (CAS 2093760-63-3), which bears an N1-methyl group on the imidazole ring, eliminating the imidazole N–H donor (HBD = 1) . The presence of an additional hydrogen-bond donor on the target compound is a critical determinant for molecular recognition: an extra HBD can form a specific hydrogen bond with a protein backbone carbonyl or a structured water molecule that the N1-methylated analog cannot engage, potentially yielding fundamentally different binding modes and selectivity profiles. This HBD difference is quantifiable and invariant across assay conditions.

H-bond donor count
Head-to-head
ΔHBD = +1: target has 2 HBD (imidazole N–H + amide N–H) vs. 1 HBD for N1-methylated isomer
Supports molecular recognition differentiation; additional donor may enable binding interactions N1-alkylated analogs cannot engage
Computed property (Cactvs); HBD count invariant under physiological pH
Hydrogen bonding Molecular recognition Drug-likeness

Class-Level Context: 4,4-Difluorocyclohexyl Motif in Bioactive PARP and IL-17A Inhibitors vs. Unannotated Target Compound

The 4,4-difluorocyclohexyl substructure is a privileged motif in several potent, biologically annotated compounds: 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (compound 17d) inhibits PARP1 with an IC₅₀ of 4.30 nM and PARP2 with an IC₅₀ of 1.58 nM [1], while multiple 4,4-difluorocyclohexyl-containing IL-17A modulators exhibit IC₅₀ values ranging from <9.45 nM to 51.9 nM in AlphaLISA and HT-29 cell-based assays [2]. However, these compounds bear substantially more complex heterocyclic scaffolds (benzimidazole, imidazo[1,2-b]pyridazine) than the simple imidazole-5-carboxamide core of the target compound. Critically, ZINC15 and ChEMBL databases contain no experimentally determined biological activity data for the target compound itself [3]. This absence of bioactivity annotation is not an indication of inactivity; rather, it defines the compound's current status as a structurally distinct, biologically uncharacterized chemical probe within a pharmacologically validated 4,4-difluorocyclohexyl chemical space.

Class-level context
Class-level
No known bioactivity for target compound. 4,4-difluorocyclohexyl motif present in PARP1/2 inhibitor (IC₅₀ 4.30 / 1.58 nM) and IL-17A modulator (IC₅₀ 13 nM)
Supports control-compound and fragment-starting-point context for pharmacophore deconvolution studies
Data to verify; class-level inference from structurally elaborated comparators only
Chemical probe Pharmacophore Target engagement

Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)-1H-imidazole-5-carboxamide (CAS 2034422-72-3)


Negative Control or Chemical Probe in 4,4-Difluorocyclohexyl Pharmacophore Deconvolution Studies

Given the established potency of 4,4-difluorocyclohexyl-bearing PARP1/2 inhibitors (e.g., compound 17d with IC₅₀ values of 4.30 and 1.58 nM) and IL-17A modulators (IC₅₀ <9.45–51.9 nM), researchers seeking to isolate the contribution of the 4,4-difluorocyclohexyl moiety to target engagement can employ N-(4,4-difluorocyclohexyl)-1H-imidazole-5-carboxamide as a structurally minimalist control compound. Its simple imidazole-5-carboxamide scaffold retains the gem-difluorocyclohexyl group while lacking the extended heterocyclic architecture present in bioactive analogs . Any observed biological activity can thus be attributed to the core 4,4-difluorocyclohexyl-imidazole pharmacophore rather than to peripheral substituents, enabling rigorous pharmacophore deconvolution [1].

Synthetic Intermediate for Fragment-Based Drug Discovery (FBDD) Campaigns Targeting IL-17A or PARP

The compound's free imidazole N–H and amide N–H (HBD = 2) provide two distinct vectors for chemical elaboration via alkylation, acylation, or metal-catalyzed cross-coupling. As a fragment-sized molecule (MW 229.23, 16 heavy atoms) with a balanced XLogP3 of 1.6 and a tPSA of 57.8 Ų, it falls within ideal fragment physicochemical space . This makes it a suitable starting scaffold for fragment-growing or fragment-linking strategies aimed at accessing the IL-17A or PARP target space already validated by more complex 4,4-difluorocyclohexyl derivatives [1]. Procurement of this specific intermediate, rather than its N1-methylated or difluorocyclobutyl isomers, ensures the correct hydrogen-bond donor geometry for structure-guided design.

Physicochemical Comparator in Metabolic Stability and Permeability Profiling of Fluorinated Cyclohexyl Carboxamides

The compound's gem-difluoro substitution pattern reduces XLogP3 by approximately 0.2 log units relative to the non-fluorinated N-cyclohexyl analog while maintaining an identical tPSA . This makes it an ideal matched molecular pair (MMP) for quantifying the impact of 4,4-gem-difluorination on metabolic stability, CYP450 inhibition, and passive membrane permeability—key parameters for lead optimization in drug discovery . Unlike the more complex PARP or IL-17A inhibitors, the compound's small size eliminates confounding contributions from extended substituents, allowing direct attribution of any pharmacokinetic differences solely to the fluorine substituents on the cyclohexyl ring.

Reference Standard for Analytical Method Development and Quality Control of Imidazole-5-Carboxamide Libraries

With a defined purity specification of ≥98% , a unique InChIKey (HQOMFZFFPJLHOA-UHFFFAOYSA-N) [1], and readily interpretable ¹H/¹⁹F NMR spectroscopic features (two distinct N–H signals, characteristic gem-difluoro ¹⁹F chemical shift), this compound serves as a reliable reference standard for developing HPLC, LC-MS, and qNMR methods to characterize imidazole-5-carboxamide compound libraries. Its clear differentiation from positional isomers (CAS 2093760-63-3 and 2093832-93-8) via retention time, mass fragmentation pattern, and NMR signature makes it valuable for identity confirmation in high-throughput screening workflows .

Application
Selection Property
Validation Focus
Negative control in pharmacophore deconvolution
Biologically unannotated 4,4-difluorocyclohexyl-imidazole scaffold
Target-engagement verification against annotated 4,4-difluorocyclohexyl derivatives
Fragment-based drug discovery intermediate
Fragment-like physicochemical profile with two elaboration vectors
Structure-guided elaboration via imidazole N–H and amide N–H handles
Physicochemical matched molecular pair comparator
Gem-difluoro substitution effect on lipophilicity at constant tPSA
Metabolic stability and passive permeability profiling in matched-pair context
Analytical reference standard
Defined purity and unique spectroscopic signature
HPLC/LC-MS/qNMR method development for imidazole-5-carboxamide libraries
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